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Introduction
CL-387785, also known as EKI-785, is a potent, irreversible inhibitor of the epidermal growth

factor receptor (EGFR) tyrosine kinase. Its mechanism of action involves the formation of a

covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to

sustained inhibition of receptor signaling. This technical guide provides a comprehensive

overview of the target selectivity profile of CL-387785, supported by quantitative data, detailed

experimental protocols, and visual representations of relevant biological pathways and

experimental workflows.

Core Target Profile and Potency
CL-387785 is a highly potent inhibitor of EGFR. In vitro kinase assays have demonstrated its

ability to inhibit EGFR with an IC50 value of approximately 370 pM.[1] The compound also

effectively inhibits the autophosphorylation of EGFR in cellular assays at nanomolar

concentrations.

Table 1: In Vitro and Cellular Potency of CL-387785
against Primary Targets
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Target Assay Type IC50 Value Cell Line Source

EGFR
In vitro kinase

assay
370 pM - [1]

EGFR

Autophosphoryla

tion

Cellular assay 5 nM A431 [1]

c-erbB-2 (HER2)

expressing cells

Cell proliferation

assay
31 nM - [1]

EGFR (T790M

mutant)

expressing cells

Cell proliferation

assay
- H1975 [2]

Target Selectivity and Off-Target Profile
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its

therapeutic window and potential off-target effects. While a full kinome scan profiling for CL-
387785 is not readily available in the public domain, existing literature indicates a degree of

selectivity for EGFR and its family member, c-erbB-2 (HER2).

The inhibitory activity of CL-387785 extends to the T790M mutant of EGFR, a common

mechanism of acquired resistance to first-generation EGFR inhibitors.[2] This positions CL-
387785 as a valuable tool for studying and potentially overcoming this resistance mechanism.

Further research is required to fully elucidate the off-target profile of CL-387785 against a

broad panel of kinases. Researchers are encouraged to perform comprehensive kinome

profiling to identify any potential off-target interactions that may contribute to the compound's

overall biological activity or toxicity.

Signaling Pathway
CL-387785 exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of its

ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking

sites for adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-

MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell
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proliferation, survival, and differentiation. By irreversibly binding to the ATP-binding site of

EGFR, CL-387785 blocks these downstream signals.
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Preparation

Reaction

Detection

Analysis

Prepare serial dilutions of CL-387785

Pre-incubate inhibitor with kinase mix

Prepare kinase reaction mix (Enzyme + Substrate)

Initiate reaction with [γ-P32]ATP

Incubate at 30°C

Spot reaction onto P81 paper

Wash P81 paper

Measure radioactivity

Calculate % inhibition

Determine IC50
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Cell Preparation

Treatment

Assay

Readout & Analysis

Seed cells in 96-well plate

Prepare serial dilutions of CL-387785

Treat cells with compound

Incubate for 48-72 hours

Add MTT or XTT reagent

Incubate for 2-4 hours

Add solubilization solution (for MTT)

if MTT

Measure absorbance

if XTT

Calculate % viability

Determine IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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